molecular formula C19H18N4O4S B7729056 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide CAS No. 518350-19-1

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide

Cat. No.: B7729056
CAS No.: 518350-19-1
M. Wt: 398.4 g/mol
InChI Key: KELARZQLYCUVDD-JXMROGBWSA-N
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Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a combination of pyrimidine, sulfonamide, phenyl, and furan moieties

Preparation Methods

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine derivative, followed by sulfonation and subsequent coupling with the phenyl and furan components. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide can be compared with similar compounds such as:

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

(E)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-13-12-18(21-14(2)20-13)23-28(25,26)17-8-5-15(6-9-17)22-19(24)10-7-16-4-3-11-27-16/h3-12H,1-2H3,(H,22,24)(H,20,21,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELARZQLYCUVDD-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420617
Record name AC1NVH2V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518350-19-1
Record name AC1NVH2V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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